N-(3,4-DIMETHOXYBENZYL)[2-(TRIFLUOROMETHYL)PHENYL]METHANAMINE
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJBNBLUMZCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-(trifluoromethyl)phenylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The European patent application (EP 2023) lists numerous compounds with overlapping substituents or functional groups. Below is a comparative analysis based on structural analogs:
Substituent-Driven Comparisons
Trifluoromethyl-Containing Analogs
- 2-(3-Ethylsulfonyl-2-Pyridyl)-3-Methyl-6-(Trifluoromethyl)Imidazo[4,5-b]Pyridine
- Core Structure: Imidazo[4,5-b]pyridine vs. methanamine.
- Key Substituents: Trifluoromethyl (CF₃) at position 6, ethylsulfonyl at pyridyl.
- Functional Implications: The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals . Compared to the target compound, the imidazo-pyridine core may confer stronger π-π stacking interactions in target binding.
Methoxy-Bearing Analogs
- [(2S,3R,4R,5S,6S)-3,5-Dimethoxy-6-Methyl-4-Propoxy-Tetrahydropyran-2-yl] Carbamate Derivatives
- Core Structure: Tetrahydropyran vs. benzyl-phenyl methanamine.
- Key Substituents: 3,5-Dimethoxy and propoxy groups.
- Functional Implications: Methoxy groups improve solubility and modulate steric hindrance. The target compound’s 3,4-dimethoxybenzyl group may enhance membrane permeability compared to tetrahydropyran-based derivatives .
Pharmacological/Antiparasitic Analogs
- Sarolaner and Lotilaner
- Core Structure: Isoxazoline vs. methanamine.
- Key Substituents: Trifluoromethyl and halogenated aryl groups.
- Functional Implications: Sarolaner and lotilaner target invertebrate GABA receptors, relying on CF₃ groups for target affinity and persistence. The target compound’s CF₃-phenyl group may similarly enhance receptor binding but lacks the isoxazoline scaffold critical for irreversible inhibition .
Data Table: Key Structural and Hypothetical Property Comparisons
| Compound Name | Core Structure | Key Substituents | Hypothetical LogP* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Benzyl-phenyl methanamine | 3,4-Dimethoxybenzyl, 2-CF₃-phenyl | ~3.5 (estimated) | Moderate (CYP450 susceptibility) |
| 2-(3-Ethylsulfonyl-2-Pyridyl)-... Imidazo[4,5-b]Pyridine | Imidazo-pyridine | CF₃, ethylsulfonyl | ~4.2 | High (sulfonyl group resists oxidation) |
| Sarolaner | Isoxazoline | CF₃, chlorophenyl | ~5.8 | Very High (irreversible binding) |
| [(2S,3R,4R,5S,6S)-3,5-Dimethoxy-...] Carbamate | Tetrahydropyran | 3,5-Dimethoxy, propoxy | ~2.1 | Low (ester hydrolysis) |
*LogP values estimated via fragment-based methods.
Research Findings and Limitations
- Structural inferences are drawn from substituent trends.
- Unique Features of Target Compound: The 3,4-dimethoxybenzyl group may confer better aqueous solubility than purely CF₃-dominated analogs.
Biological Activity
N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 321.32 g/mol
- IUPAC Name : N-[3,4-dimethoxybenzyl][2-(trifluoromethyl)phenyl]methanamine
This compound features a dimethoxybenzyl group and a trifluoromethyl-substituted phenyl moiety, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, derivatives of benzylamines have been explored for their ability to inhibit various cancer cell lines. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their efficacy as anticancer agents.
- Case Study : A study on related compounds demonstrated that certain methanamine derivatives could inhibit the proliferation of renal cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, studies on methoxy-substituted benzylamines revealed significant activity against various bacterial strains.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3,4-Dimethoxybenzyl)amine | Staphylococcus aureus | 32 µg/mL |
| N-(3-Methoxybenzyl)amine | Escherichia coli | 64 µg/mL |
| N-(4-Methoxybenzyl)amine | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that modifications in the benzyl moiety can significantly affect antimicrobial potency.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The presence of methoxy groups could confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine, and what methodological considerations are critical for yield optimization?
The compound can be synthesized via reductive amination , where 3,4-dimethoxybenzylamine reacts with 2-(trifluoromethyl)benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). Key considerations include:
Q. How can researchers confirm the structural integrity and purity of this compound?
Employ a combination of analytical techniques :
- NMR spectroscopy : Compare H and C chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, trifluoromethyl carbon at δ ~125 ppm) to predicted values .
- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 355.4) .
Q. What preliminary biological assays are suitable for evaluating this compound’s neuropharmacological potential?
Start with in vitro receptor binding assays :
- Target serotonin (5-HT) or dopamine receptors due to structural similarity to known ligands .
- Use radioligand displacement assays (e.g., H-ketanserin for 5-HT) to measure IC values.
- Validate functional activity via cAMP or calcium flux assays in transfected cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Address discrepancies through:
- Substituent positional analysis : Compare 2- vs. 4-trifluoromethylphenyl derivatives (e.g., 2-CF may enhance receptor selectivity over 4-CF due to steric effects) .
- Meta-analysis of binding data : Use computational tools (e.g., molecular docking) to correlate substituent orientation with receptor affinity .
- Dose-response profiling : Replicate assays under standardized conditions to isolate structure-activity relationships (SAR) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Optimize ADME (Absorption, Distribution, Metabolism, Excretion) parameters:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl) on the benzyl moiety without disrupting receptor binding .
- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., methylenedioxy) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Measure using equilibrium dialysis; modify lipophilicity via fluorination or alkyl chain truncation .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Leverage density functional theory (DFT) and molecular dynamics (MD) :
- Calculate electrostatic potential maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to the phenyl ring) .
- Simulate ligand-receptor interactions (e.g., with 5-HT) to prioritize derivatives with predicted higher binding energy .
Methodological & Safety Considerations
Q. What safety protocols are essential when handling this compound?
Follow laboratory safety standards :
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Conduct iterative SAR studies :
- Synthesize a focused library of derivatives with systematic substituent variations.
- Validate predictions via high-throughput screening and statistical analysis (e.g., multivariate regression) .
- Refine computational models using experimental IC values to improve predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
